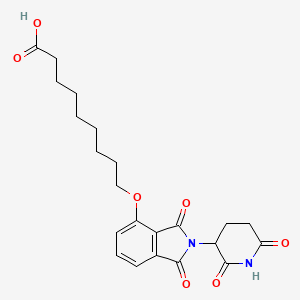
Thalidomide-O-C8-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Talidomida-O-C8-COOH es un derivado de la Talidomida, un compuesto históricamente conocido por sus efectos teratógenos. Talidomida-O-C8-COOH está específicamente diseñado como un ligando de Cereblon, que puede utilizarse en el reclutamiento de la proteína CRBN. Este compuesto se utiliza en la formación de quimeras de direccionamiento de proteólisis (PROTAC), que son moléculas que pueden dirigirse a proteínas específicas para su degradación .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Talidomida-O-C8-COOH implica la modificación de la Talidomida mediante la introducción de una cadena alquílica con un grupo ácido carboxílico terminal. La ruta sintética general incluye los siguientes pasos:
Activación de la Talidomida: La Talidomida se activa primero reaccionando con un reactivo adecuado para introducir un grupo reactivo.
Alquilación: La Talidomida activada se hace reaccionar entonces con una cadena alquílica que contiene un grupo ácido carboxílico terminal en condiciones controladas para formar Talidomida-O-C8-COOH.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza
Métodos de producción industrial
La producción industrial de Talidomida-O-C8-COOH sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Síntesis a granel: Se activan grandes cantidades de Talidomida y se hacen reaccionar con la cadena alquílica en condiciones optimizadas.
Química de flujo continuo: Este método se utiliza a menudo para garantizar la calidad y el rendimiento consistentes del producto.
Purificación y control de calidad: El producto se purifica y se somete a rigurosos controles de calidad para garantizar que cumple con los estándares de la industria
Análisis De Reacciones Químicas
Tipos de reacciones
Talidomida-O-C8-COOH experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: También puede experimentar reacciones de reducción para producir formas reducidas.
Sustitución: Talidomida-O-C8-COOH puede participar en reacciones de sustitución en las que los grupos funcionales se sustituyen por otros grupos
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de Talidomida-O-C8-COOH con grupos funcionales modificados, que pueden utilizarse posteriormente en investigación y desarrollo .
Aplicaciones en la investigación científica
Talidomida-O-C8-COOH tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas complejas y PROTAC.
Biología: Se emplea en estudios que implican la degradación de proteínas y los procesos celulares.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades, como el cáncer y los trastornos inflamatorios.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos
Aplicaciones Científicas De Investigación
Thalidomide-O-C8-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and PROTACs.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
Talidomida-O-C8-COOH ejerce sus efectos uniéndose a Cereblon, un receptor de reconocimiento de sustrato para la ubiquitina ligasa de anillo E3 de Cullin 4 (CRL4). Esta unión induce el reclutamiento de sustratos no nativos a CRL4 CRBN, lo que lleva a su posterior degradación. Este mecanismo es crucial para el desarrollo de agentes de degradación de proteínas y tiene implicaciones significativas en el descubrimiento de fármacos .
Comparación Con Compuestos Similares
Compuestos similares
Talidomida: El compuesto parental, conocido por sus efectos teratógenos, pero también utilizado en el tratamiento de ciertas enfermedades.
Lenalidomida: Un derivado de la Talidomida con propiedades terapéuticas mejoradas y efectos secundarios reducidos.
Pomalidomida: Otro derivado con potentes propiedades antiinflamatorias y anticancerígenas
Singularidad
Talidomida-O-C8-COOH es única debido a su diseño específico como ligando de Cereblon, que le permite utilizarse en la formación de PROTAC. Esta propiedad la distingue de otros derivados de la Talidomida y la convierte en una herramienta valiosa en la investigación de la degradación específica de proteínas .
Propiedades
IUPAC Name |
9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7/c25-17-12-11-15(20(28)23-17)24-21(29)14-8-7-9-16(19(14)22(24)30)31-13-6-4-2-1-3-5-10-18(26)27/h7-9,15H,1-6,10-13H2,(H,26,27)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVPWEYIVOQCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
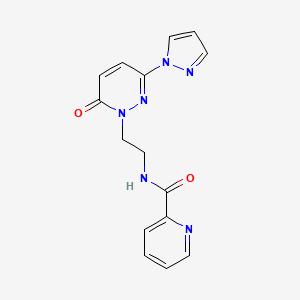

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2591867.png)

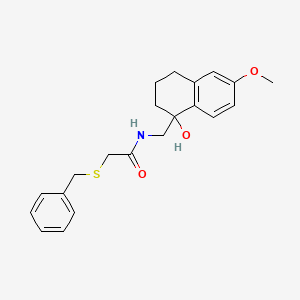
![(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2591872.png)
![2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2591874.png)
![1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2591877.png)

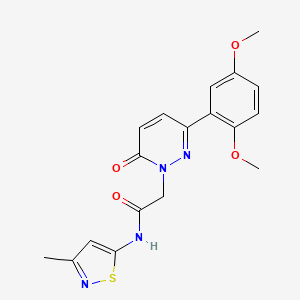
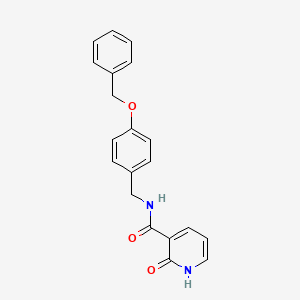
![2-CYCLOPENTYL-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE](/img/structure/B2591884.png)
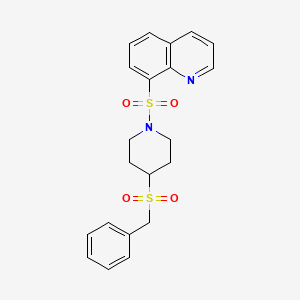
![2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2591888.png)
